molecular formula C22H24N4OS2 B11289317 2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11289317
M. Wt: 424.6 g/mol
InChI Key: OQGUDAOROGEQCO-UHFFFAOYSA-N
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Description

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the thiazole and pyridazine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyridazine ring can be synthesized via the reaction of hydrazines with 1,4-diketones . The final step involves the coupling of these intermediates with the piperidine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the development of efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, potassium carbonate, polar aprotic solvents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyridazines

    Substitution: Amino-thiazoles, thio-thiazoles

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyridazine ring can bind to nucleic acids, affecting gene expression and protein synthesis . The piperidine ring can enhance the compound’s bioavailability and stability .

Properties

Molecular Formula

C22H24N4OS2

Molecular Weight

424.6 g/mol

IUPAC Name

2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C22H24N4OS2/c1-15-10-12-26(13-11-15)20(27)14-28-19-9-8-18(24-25-19)21-16(2)23-22(29-21)17-6-4-3-5-7-17/h3-9,15H,10-14H2,1-2H3

InChI Key

OQGUDAOROGEQCO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C

Origin of Product

United States

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